CYP450 Liability Profile: Minimal Inhibition of CYP2E1, 2B6, and 2A6 in Human Liver Microsomes
In a panel of human liver microsome assays, 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one demonstrated IC50 values exceeding 20,000 nM against CYP2E1, CYP2B6, and CYP2A6, indicating negligible inhibition of these cytochrome P450 isoforms [1]. While direct comparator data for close structural analogs (e.g., 6-isobutyryl or 6-acetyl derivatives) is lacking in this specific CYP panel, the generally low CYP liability aligns with the class-level trend where benzoxazinones with a 2-chloropropionyl group often exhibit reduced metabolic interference compared to more lipophilic, non-halogenated 6-acyl counterparts [2]. This profile is advantageous for fragment-based campaigns aiming to minimize CYP-mediated drug-drug interaction risks.
| Evidence Dimension | CYP450 Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2E1 IC50 >20,000 nM; CYP2B6 IC50 >20,000 nM; CYP2A6 IC50 >20,000 nM |
| Comparator Or Baseline | Class-level baseline for benzoxazinone chemotype (no direct analog data); CYP liability is considered low when IC50 >10,000 nM |
| Quantified Difference | IC50 values are >2-fold above the typical low-inhibition threshold of 10,000 nM |
| Conditions | Human liver microsomes; probe substrates: chlorzoxazone (CYP2E1), bupropion (CYP2B6), coumarin (CYP2A6); detection by LC-MS |
Why This Matters
Low CYP inhibition reduces the risk of metabolism-based drug interactions, enhancing this compound's attractiveness as a starting scaffold in early drug discovery over analogs with unknown or potentially higher CYP liability.
- [1] BindingDB. BDBM50438845 / CHEMBL2413882 – Affinity Data for 6-(2-chloropropanoyl)-2H-1,4-benzoxazin-3(4H)-one. BindingDB, University of Cape Town / ChEMBL curation. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438845 (accessed 2026-04-24). View Source
- [2] K. Reddy et al., 'Dual PPAR-α and -γ activators derived from novel benzoxazinone containing thiazolidinediones having antidiabetic and hypolipidemic potential,' Bioorganic & Medicinal Chemistry Letters, 2005. (Class-level inference on benzoxazinone CYP profile). View Source
